molecular formula C12H18O2 B14406164 4-Methyl-2-phenylpentane-2-peroxol CAS No. 85981-60-8

4-Methyl-2-phenylpentane-2-peroxol

Cat. No.: B14406164
CAS No.: 85981-60-8
M. Wt: 194.27 g/mol
InChI Key: ORMDVQRBTFCOGC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a branched hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylpentane-2-peroxol typically involves the reaction of 4-Methyl-2-phenylpentane with hydrogen peroxide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylpentane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the peroxol group can yield the corresponding hydrocarbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Methyl-2-phenylpentane-2-peroxol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: A related alcohol with similar structural features but lacking the peroxol group.

    2-Phenylpentane: A hydrocarbon with a similar carbon skeleton but without the peroxol functionality.

    Benzyl peroxide: Another organic peroxide with different structural characteristics and reactivity.

Properties

CAS No.

85981-60-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2-hydroperoxy-4-methylpentan-2-yl)benzene

InChI

InChI=1S/C12H18O2/c1-10(2)9-12(3,14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3

InChI Key

ORMDVQRBTFCOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C1=CC=CC=C1)OO

Origin of Product

United States

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